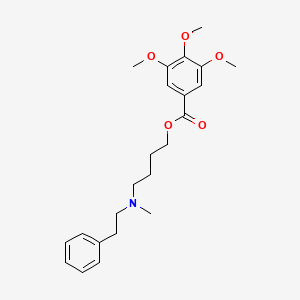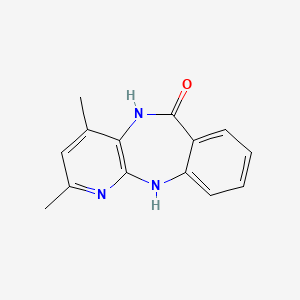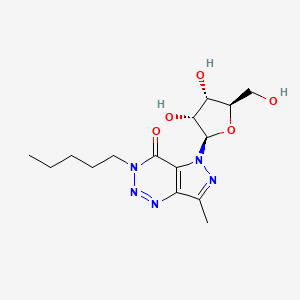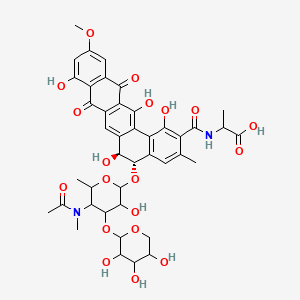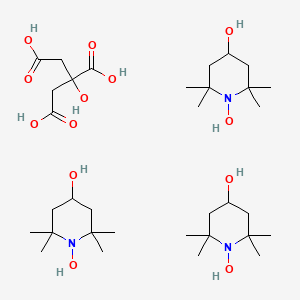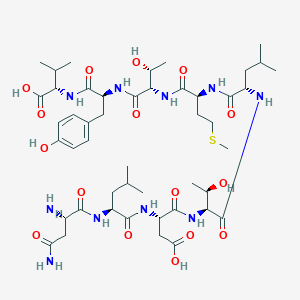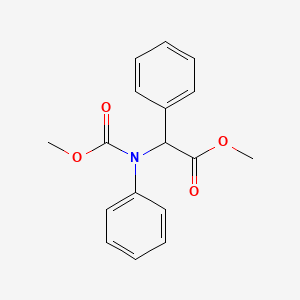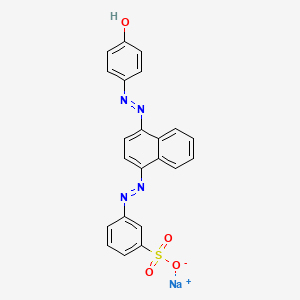
4-Chloro-11beta-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3, 17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-11beta-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17betaThe reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process would include stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to remove oxygen or add hydrogen, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol include:
- Estradiol derivatives
- Chlorinated steroids
- Diethylaminoethoxy-substituted compounds .
Uniqueness
What sets 4-chloro-11.beta.-(4-(2-(diethylamino)ethoxy)phenyl)-estra-1,3,5(10)-triene-3,17.beta.-diol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
214140-47-3 |
|---|---|
Molecular Formula |
C30H40ClNO3 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(8S,9R,11S,13S,14S,17S)-4-chloro-11-[4-[2-(diethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C30H40ClNO3/c1-4-32(5-2)16-17-35-20-8-6-19(7-9-20)24-18-30(3)25(13-15-27(30)34)23-11-10-22-21(28(23)24)12-14-26(33)29(22)31/h6-9,12,14,23-25,27-28,33-34H,4-5,10-11,13,15-18H2,1-3H3/t23-,24+,25-,27-,28+,30-/m0/s1 |
InChI Key |
JNKQAHJZAUFSLB-BAWYVGMJSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@H]3O)[C@H]4[C@H]2C5=C(CC4)C(=C(C=C5)O)Cl)C |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C(=C(C=C5)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



